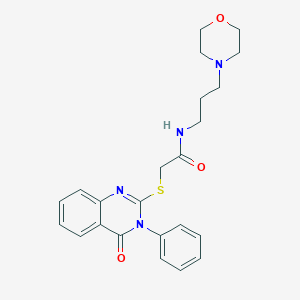![molecular formula C23H24N2O5S B492821 N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide CAS No. 690245-53-5](/img/structure/B492821.png)
N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as ESI-09, and it is a selective inhibitor of the RAC GTPase family. The RAC GTPases are a group of proteins that play a critical role in cell signaling, cytoskeletal dynamics, and cell migration. ESI-09 has been shown to have a potent inhibitory effect on RAC GTPases, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Wirkmechanismus
ESI-09 works by selectively inhibiting the RAC GTPase family of proteins, which are critical regulators of cell signaling, cytoskeletal dynamics, and cell migration. RAC GTPases are involved in a wide range of cellular processes, including cell adhesion, migration, and invasion. By inhibiting RAC GTPases, ESI-09 can prevent the migration and invasion of cancer cells, reduce the risk of atherosclerosis, and protect against neurodegeneration.
Biochemical and Physiological Effects
ESI-09 has been shown to have several biochemical and physiological effects. In cancer cells, ESI-09 inhibits the migration and invasion of cells, leading to a reduction in tumor growth and metastasis. In cardiovascular disease, ESI-09 reduces the risk of atherosclerosis by inhibiting the migration and proliferation of smooth muscle cells. In neurological disorders, ESI-09 has a neuroprotective effect, reducing the risk of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ESI-09 in lab experiments is its high selectivity for RAC GTPases, making it a useful tool for studying the role of these proteins in various cellular processes. Additionally, ESI-09 is relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using ESI-09 is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ESI-09. One area of interest is the development of new cancer therapies based on ESI-09. Additionally, there is a need for further research on the potential cardiovascular and neurological benefits of ESI-09. Another area of interest is the development of new RAC GTPase inhibitors with improved selectivity and reduced toxicity. Finally, there is a need for further research on the mechanisms of action of ESI-09 and its potential interactions with other proteins and cellular processes.
Synthesemethoden
The synthesis of ESI-09 involves several steps, starting with the reaction of 4-ethoxyaniline with 4-chlorobenzoyl chloride to form N-(4-ethoxyphenyl)-4-chlorobenzamide. The resulting compound is then treated with sodium methoxide and 3-methoxybenzenesulfonyl chloride to form N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. Several studies have shown that ESI-09 can inhibit the migration and invasion of cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, ESI-09 has been shown to have a protective effect on the cardiovascular system, reducing the risk of atherosclerosis and other cardiovascular diseases. In neurological disorders, ESI-09 has been shown to have a neuroprotective effect, reducing the risk of neurodegeneration.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-3-30-20-13-11-19(12-14-20)25-23(26)18-9-7-17(8-10-18)16-24-31(27,28)22-6-4-5-21(15-22)29-2/h4-15,24H,3,16H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAHYIRMHKQPRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide](/img/structure/B492738.png)
![4-fluoro-N-[3-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B492739.png)
![4-fluoro-N-(3-{[4-(2-furoyl)-1-piperazinyl]methyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)benzamide](/img/structure/B492740.png)
![N-{4,5-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-2-thienyl}-2-fluorobenzamide](/img/structure/B492743.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B492744.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B492745.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B492746.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide](/img/structure/B492747.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492748.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B492749.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B492751.png)

![2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B492756.png)
![N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B492760.png)